

Structural Elucidation of C₉H₁₁NO₄: A Multi-Modal Analytical Framework

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Compound of Interest

Compound Name: Ethyl 2-[(2-furylcarbonyl)amino]acetate

CAS No.: 66318-15-8

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Executive Summary

The linear formula C₉H₁₁NO₄ represents a critical chemical space in drug development, most notably containing the catecholamine precursor L-DOPA (Levodopa).^[1] However, this formula also accommodates synthetic isomers such as dimethoxy-nitrotoluenes, which possess vastly different pharmacological profiles.^[1]

This guide provides a rigorous, self-validating workflow for the structural elucidation of C₉H₁₁NO₄. Moving beyond simple spectral matching, we establish a causal analytical chain—from elemental unsaturation to stereochemical definition—designed to withstand regulatory scrutiny (FDA/EMA standards).

Part 1: Chemo-Metric Analysis & Hypothesis Generation^[1]

Before touching instrumentation, we must define the structural constraints imposed by the formula.

Degree of Unsaturation (DoU)

The DoU dictates the sum of rings and

-bonds within the molecule.

[1]

Structural Implications: A DoU of 5 strongly suggests an aromatic system (Benzene ring = 4 DoU).[1] The remaining 1 DoU must be accounted for by:

- Scenario A (Amino Acid): A carbonyl group () within a carboxylic acid.[1]
- Scenario B (Nitro Compound): A nitro group () attached to an aromatic ring (where the bond contributes to unsaturation).[1]

The Isomer Divergence

We will focus on distinguishing two pharmacologically distinct candidates:

- Target Candidate:L-DOPA (3,4-dihydroxyphenylalanine).[1][2][3]
 - Features: Zwitterionic, catechol moiety, chiral center.
- Synthetic Decoy:2,6-Dimethoxy-4-nitrotoluene.
 - Features: Neutral, nitro group, high symmetry potential.

Part 2: Phase 1 - Rapid Screening (MS & IR)[1]

This phase eliminates gross structural classes before expensive NMR time is utilized.

High-Resolution Mass Spectrometry (HRMS)

Protocol: Electrospray Ionization (ESI) in both Positive (+) and Negative (-) modes.[1]

- Positive Mode (ESI+):
 - Expect
at m/z 198.076.
 - Diagnostic Fragmentation:[1] Loss of
(17 Da) and
(46 Da) is characteristic of amino acids.
 - L-DOPA Specific: Look for the catechol fragment at m/z 123 (dihydroxybenzyl carbocation).
[1]
- Negative Mode (ESI-):
 - Crucial for confirming the carboxylic acid moiety (
at m/z 196.061).
 - Nitro Isomer Check: Nitro compounds often show characteristic losses of
(30 Da) or
(46 Da) which differ from carboxylate fragmentation.[1]

Infrared Spectroscopy (FT-IR)

IR provides the "functional group fingerprint." [1]

Functional Group	Frequency ()	Diagnostic Value
O-H / N-H	3200 - 3500	Broad band indicates H-bonding (Amino Acid).[1] Sharp bands suggest free amines/alcohols.
C=O[1] (Acid)	1700 - 1725	Strong stretch confirms Carboxylic Acid (Scenario A).[1]
N-O (Nitro)	1530 & 1350	Strong symmetric/asymmetric stretches confirm Nitro group (Scenario B).[1]
Aromatic C=C	1450 - 1600	Confirms the benzene ring (DoU = 4).[1]

Decision Gate: If strong bands appear at 1530/1350

without a Carbonyl stretch, proceed to Nitro-Isomer protocols.[1] If a broad OH/NH region and C=O stretch exist, proceed to Amino Acid protocols.

Part 3: Phase 2 - NMR Structural Elucidation[1]

This is the core validation step. We assume the L-DOPA pathway for this detailed protocol.[1]

Solvent Selection: DMSO-

is required due to the poor solubility of zwitterionic amino acids in

[1]

1H NMR Analysis (400 MHz, DMSO-)

We expect three distinct regions: Aromatic (3H), Alpha-proton (1H), and Benzylic (2H).[1]

Table 1: 1H NMR Assignment for L-DOPA

Shift (ppm)	Mult.	Int.[1][3][4][5]	Assignment	Structural Logic
8.7 - 8.9	br s	2H	-OH (Catechol)	Exchangeable protons; confirms catechol moiety. [1]
6.67	d	1H	Ar-H (C2)	Part of ABX system (meta/para coupling).[1]
6.62	d	1H	Ar-H (C5)	Ortho coupling to C6.[1]
6.49	dd	1H	Ar-H (C6)	Electronic environment of 1,2,4-substitution.
3.31	m	1H	-CH	Chiral center proton; deshielded by Nitrogen.[1]
2.96 / 2.68	dd	2H	-CH ₂	Diastereotopic protons due to the adjacent chiral center.

Note: Amine and Acid protons may be broadened or exchanged out depending on water content.

13C NMR & DEPT-135

The Carbon spectrum must confirm 9 distinct environments.

- Carbonyl (170-175 ppm): Confirms the acid.[1]

- Aromatic C-O (144-146 ppm): Two signals. The chemical shift >140 ppm proves oxygen attachment (Phenol), ruling out alkyl-nitro isomers.
- Aliphatic (30-60 ppm): Two signals.
 - DEPT-135 "Up" signal: CH (-carbon).[1]
 - DEPT-135 "Down" signal: CH₂ (-carbon).[1]

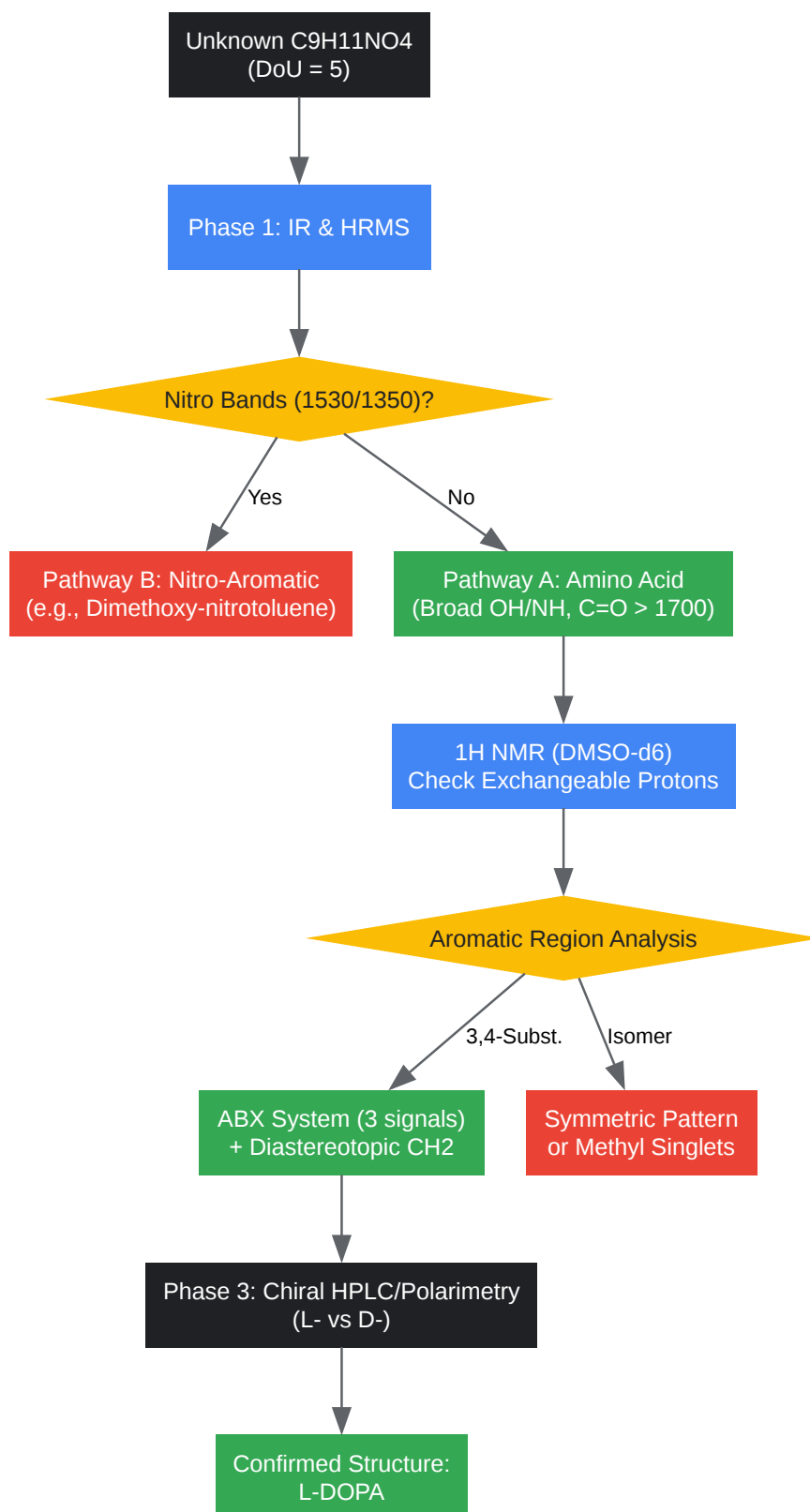
2D NMR: The Connectivity Map (HMBC)

To prove the structure is 3,4-dihydroxyphenylalanine and not an isomer (e.g., 2,4-dihydroxy), we use Heteronuclear Multiple Bond Correlation (HMBC).[1]

- Key Correlation: The Benzylic CH₂ protons (2.[1]96) must show long-range coupling to:
 - The Carboxyl Carbon (C1).[1][5]
 - The Alpha Carbon (C2).[1]
 - Crucially: The Aromatic C1' (Quaternary), C2', and C6'.
- Validation: If the CH₂ correlates to two oxygenated aromatic carbons, the structure is likely 2,3- or 3,4-dihydroxy.[1] The ABX proton splitting pattern (Section 3.1) definitively distinguishes 3,4- (asymmetric) from symmetrical isomers.[1]

Part 4: Visualization of Logic Flow

The following diagram illustrates the decision matrix for elucidating C₉H₁₁NO₄.



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Figure 1: Logical decision tree for the structural elucidation of C₉H₁₁NO₄, prioritizing the differentiation between nitro-aromatics and amino acids.

Part 5: Stereochemical Verification (Chirality)[1]

NMR is "blind" to enantiomers in an achiral environment.

contains one chiral center at the

-carbon.[1]

Polarimetry

- Protocol: Dissolve sample in 1M HCl.
- Standard: L-DOPA exhibits specific rotation

to

(c=1, 1N HCl).[1]

- Validation: A value of 0 indicates a racemate (DL-DOPA), often found in synthetic raw materials.[1]

Chiral HPLC

For high-purity drug development, optical rotation is insufficient.[1]

- Column: Crown ether-based chiral column (e.g., Daicel Crownpak CR(+)).[1]

- Mobile Phase: Aqueous

(pH 1.5).[1]

- Detection: UV at 280 nm.[1]

- Result: Baseline separation of L- and D- enantiomers is required to confirm the "L" configuration.[1]

Part 6: References

- National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 6047, Levodopa.[1] Retrieved from [[Link](#)][1]
- AIST Spectral Database for Organic Compounds (SDBS). 1H and 13C NMR Spectra of L-DOPA (SDBS No. 3065). Retrieved from [[Link](#)][1]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds.[1] John Wiley & Sons.[6] (Standard text for ABX splitting patterns).
- United States Pharmacopeia (USP). Levodopa Monograph: Official Monographs for USP 43. [1] (Reference for Polarimetry standards).

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Sources

- 1. DL-DOPA(63-84-3) 1H NMR spectrum [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. L-DOPA - Wikipedia [en.wikipedia.org]
- 4. (-)-Dopa | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. researchgate.net [researchgate.net]
- 6. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
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